molecular formula C22H19ClN8O3 B3013155 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 941887-77-0

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

Numéro de catalogue: B3013155
Numéro CAS: 941887-77-0
Poids moléculaire: 478.9
Clé InChI: HOIYBRJXCOWNHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone is a complex organic molecule that is part of the pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines family . These compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidin-7-yl group attached to a piperazin-1-yl group, and a 2-chloro-5-nitrophenyl)methanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

  • Synthesis of Triazolo[4,5-d]pyrimidines and Related Compounds : The compound is part of a class of molecules that can be synthesized via various chemical reactions. For instance, Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, indicating a pathway for the synthesis of related triazolopyrimidines (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Nucleophilic Addition Reactions : Albert and Pendergast (1972) described nucleophilic addition reactions involving v-triazolo[4,5-d]pyrimidines (8-azapurines), highlighting the chemical reactivity of such compounds in various contexts (Albert & Pendergast, 1972).

  • Synthesis of Piperazine and Triazole Derivatives : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine, demonstrating the potential for creating derivatives of the core structure of the compound (Nagaraj, Srinivas, & Rao, 2018).

Biological and Medicinal Applications

  • Antimicrobial Activities : Bektaş et al. (2007) reported on the antimicrobial activities of new 1,2,4-Triazole derivatives, which may include structures similar to the compound , suggesting potential antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Potential Antihypertensive Agents : Bayomi et al. (1999) explored the synthesis of triazolopyrimidines as potential antihypertensive agents, indicating possible therapeutic applications of related compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) studied 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which included piperazine groups, for their 5-HT2 and alpha 1 receptor antagonist activity. This indicates potential applications in neuroscience and pharmacology (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

  • Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized a compound for use as a PET imaging agent in Parkinson's disease, which involves similar pyrimidine structures, suggesting the compound's potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Propriétés

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN8O3/c23-18-7-6-16(31(33)34)12-17(18)22(32)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIYBRJXCOWNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.